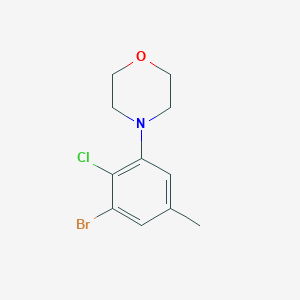![molecular formula C15H19N3O B13865870 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol typically involves the reaction of quinoline derivatives with 1-methylpiperidine. One common method includes the following steps:
Starting Material: Quinoline-6-ol is used as the starting material.
Reaction with 1-Methylpiperidine: The quinoline-6-ol is reacted with 1-methylpiperidine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 3-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl
Uniqueness
3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol is unique due to its specific quinoline structure combined with the 1-methylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
3-[(1-methylpiperidin-4-yl)amino]quinolin-6-ol |
InChI |
InChI=1S/C15H19N3O/c1-18-6-4-12(5-7-18)17-13-8-11-9-14(19)2-3-15(11)16-10-13/h2-3,8-10,12,17,19H,4-7H2,1H3 |
InChIキー |
DRERPFXMGHZHED-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2=CN=C3C=CC(=CC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




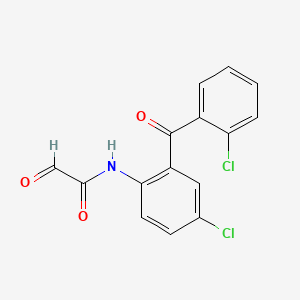

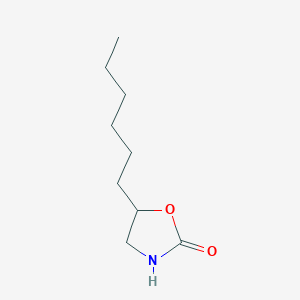
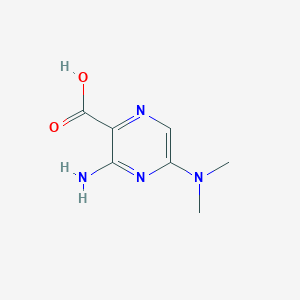
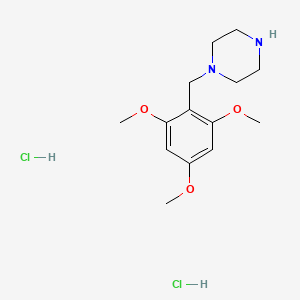
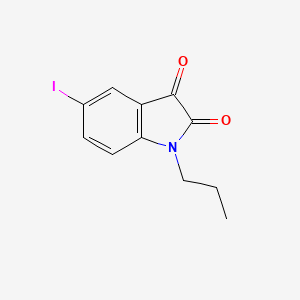
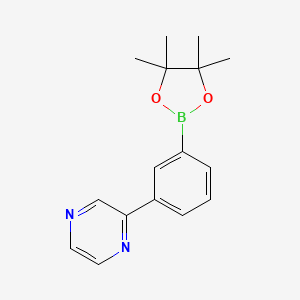
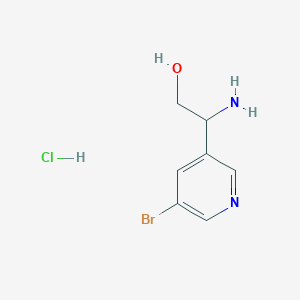
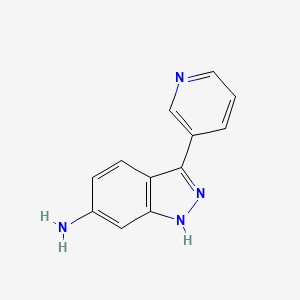
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
